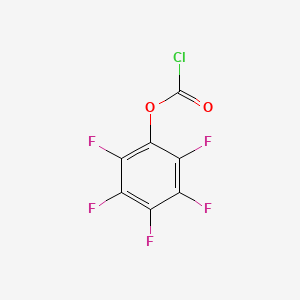

Pentafluorophenyl chloroformate

Overview

Description

Pentafluorophenyl chloroformate is a chemical compound with the formula RC(O)OC6F5 . It is an active ester derived from pentafluorophenol . It is used as a reagent in various chemical reactions .

Synthesis Analysis

Pentafluorophenyl chloroformate can be synthesized from phosgene and pentafluorophenol .Molecular Structure Analysis

The molecular formula of Pentafluorophenyl chloroformate is C7ClF5O2 . The structure is depicted with a propyl spacer between the Pentafluorophenyl ring and the silica substrate .Chemical Reactions Analysis

Pentafluorophenyl chloroformate is used in various chemical reactions. For instance, it is used in the formation of bio-inspired single-chain polymer nanoparticles (SCNPs), which are formed by intramolecular collapse of individual polymer chains . It is also used in the oxidative photochemical conversion of CHCl3 to COCl2, allowing selective syntheses of N-substituted ureas and isocyanates from amines .Physical And Chemical Properties Analysis

The boiling point of Pentafluorophenyl chloroformate is 53 °C (Press: 13 Torr) and its density is 1.724±0.06 g/cm3 (Predicted) . It also has properties such as hardness, topography, and hydrophilicity .Scientific Research Applications

Peptide Synthesis

PFP-Cl is used in the synthesis of active esters of amino acids, which are crucial intermediates in peptide synthesis . The pentafluorophenyl esters formed are known for their high reactivity towards nucleophiles, such as the amino groups in amino acids, facilitating the formation of peptide bonds. This method is advantageous due to its simplicity, rapidity, and efficiency, yielding products with good purity.

Platinum(II) Complexes

In the study of Pt(II) complexes, PFP-Cl plays a role in altering electron distribution within the complexes . The pentafluorophenyl groups cause significant changes, such as red-shifting absorption bands due to metal-to-ligand charge transfer. This has implications for understanding the electronic structure and stability of such complexes, which are important in catalysis and material science.

Drug Delivery Systems

PFP-Cl is instrumental in creating pH-responsive polymeric micelles for anti-cancer drug delivery . By modifying polymers with PFP-Cl, researchers can construct micelles that release drugs in response to the acidic environment of tumor cells, enhancing the efficacy and specificity of treatments.

Protein Mimicry

Researchers utilize PFP-Cl to create single-chain polymer nanoparticles (SCNPs) that mimic proteins . These SCNPs can be functionalized with fluorescent labels, amino acids, or peptides, providing a platform for controlled delivery of therapeutics or imaging agents. The versatility of PFP-Cl allows for the modification of SCNPs without altering their backbone structure.

Chromatography

PFP-Cl derivatives are used to synthesize stationary phases for chromatography . These phases are particularly effective in separating basic compounds due to the strong retention provided by fluorine atoms. The unique interactions of PFP stationary phases with analytes make them valuable tools in analytical chemistry.

Bioconjugation Chemistry

PFP-Cl is widely applied in bioconjugation chemistry to link biomolecules with synthetic polymers . The activated esters formed by PFP-Cl are less susceptible to hydrolysis and can react with primary amines, enabling the creation of polymer-protein hybrids with diverse functionalities such as catalysis and biosensing.

Future Directions

Pentafluorophenyl chloroformate has potential applications in the field of polymer science. It can be used to create bio-inspired single-chain polymer nanoparticles (SCNPs), which can mimic the exceptional characteristics of proteins . This could enable unprecedented control over a nanomaterial’s pharmacokinetic behavior, enabling controlled delivery of therapeutics or imaging agents . Furthermore, the current century has witnessed a lot of progress in the field of peptide synthesis, including developments in new synthetic strategies, suitable selection of protecting groups, and introduction of efficient coupling reagents, as well as the development of automated peptide synthesizers .

properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) carbonochloridate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7ClF5O2/c8-7(14)15-6-4(12)2(10)1(9)3(11)5(6)13 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQBYMIGEEFVPNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)OC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7ClF5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentafluorophenyl chloroformate | |

CAS RN |

36919-02-5 | |

| Record name | pentafluorophenyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2874573.png)

![N-(2-bromo-4-nitrophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2874576.png)

![1-(3-Fluorophenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2874581.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2874585.png)

![N-({1-[3-(4-chloro-3-methylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarb oxamide](/img/structure/B2874586.png)

![2-(3,4-dimethoxyphenyl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2874593.png)